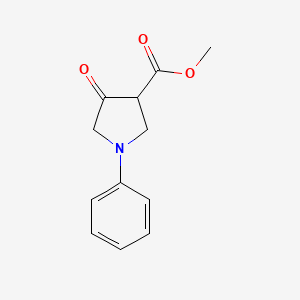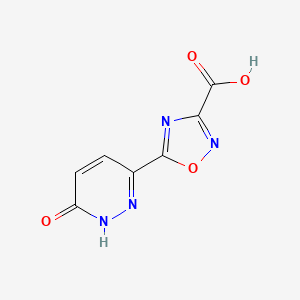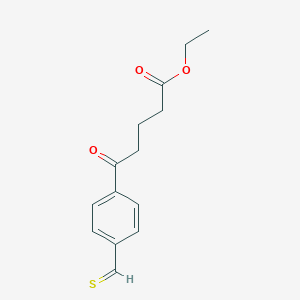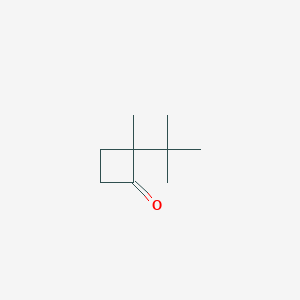
2-(Tert-butyl)-2-methylcyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butyl)-2-methylcyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a tert-butyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butyl)-2-methylcyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl chloride with a suitable cyclobutanone precursor in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to achieve industrial-grade quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Tert-butyl)-2-methylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The tert-butyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-(Tert-butyl)-2-methylcyclobutanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butyl)-2-methylcyclobutanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
2-Methylcyclobutanone: Lacks the tert-butyl group, resulting in different reactivity and properties.
2-(Tert-butyl)cyclobutanone: Similar structure but without the methyl group, leading to variations in chemical behavior.
Cyclobutanone: The parent compound without any substituents, exhibiting distinct reactivity patterns.
Uniqueness: 2-(Tert-butyl)-2-methylcyclobutanone is unique due to the presence of both tert-butyl and methyl groups, which confer specific steric and electronic effects
Propiedades
Número CAS |
63049-13-8 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-tert-butyl-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C9H16O/c1-8(2,3)9(4)6-5-7(9)10/h5-6H2,1-4H3 |
Clave InChI |
RPVKHYZQRSNSGD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)

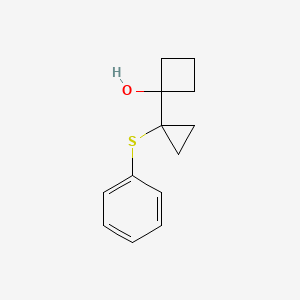

![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
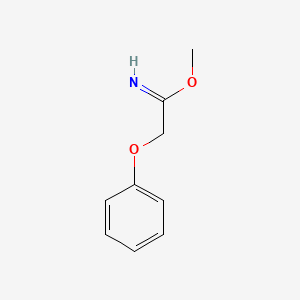

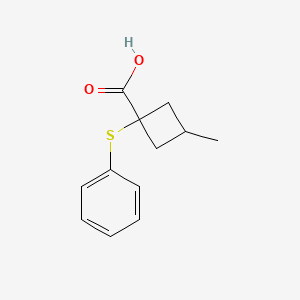
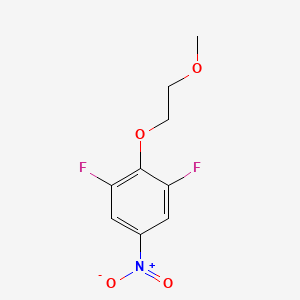
![N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide](/img/structure/B13089622.png)
